molecular formula C25H21N3O B2950168 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-13-9

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2950168
CAS No.: 866347-13-9
M. Wt: 379.463
InChI Key: XCYFTPIJVIQBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a sophisticated chemical scaffold designed for pharmaceutical and biological research, particularly in the fields of inflammation and oncology. This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of nitrogen-containing heterocycles known for significant and diverse biological activities . The structural motif of the pyrazoloquinoline core has been identified as a key pharmacophore in the development of potent anti-inflammatory agents. Research on closely related analogues has demonstrated exceptional activity in inhibiting the production of nitric oxide (NO) in LPS-induced macrophages, a key pathway in inflammatory responses . These compounds achieve this effect by potently suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . Furthermore, the presence of the 4-ethoxyphenyl substituent at the 3-position is a critical feature for optimizing biological activity, as studies on analogous structures indicate that electron-donating para-substitutions on the phenyl ring often enhance potency and modulate selectivity . The 5-benzyl group contributes to the molecule's lipophilicity and may influence its interaction with biological membranes and protein targets. As a specialized research chemical, this compound is provided for in vitro investigation only. It is intended for use by qualified researchers in laboratory settings to explore its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-2-29-20-14-12-19(13-15-20)24-22-17-28(16-18-8-4-3-5-9-18)23-11-7-6-10-21(23)25(22)27-26-24/h3-15,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYFTPIJVIQBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethoxybenzaldehyde with benzylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with a suitable quinoline derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

Position 3 Modifications
  • 3-(4-Fluorophenyl) Analog (): The compound 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline replaces the 4-ethoxyphenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity enhances binding affinity to neurotensin receptor 1 (NTR1) but may reduce metabolic stability due to slower oxidative degradation .
  • 3-Phenyl Analog (): The simpler 8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline lacks electron-donating groups at position 3, likely reducing solubility and target engagement compared to the ethoxy-substituted target compound .
Position 5 Modifications
  • 5-(4-Methylbenzyl) Analog ():
    Substituting benzyl with 4-methylbenzyl increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Core Structure and Pharmacological Implications

  • ELND006/ELND007 (): These gamma-secretase inhibitors feature sulfonyl and cyclopropyl groups on the pyrazolo[4,3-c]quinoline core. Their selectivity for amyloid-beta over Notch cleavage highlights how substituent chemistry can fine-tune enzyme inhibition .

Comparative Data Table

Compound Name Position 3 Substituent Position 5 Substituent Key Modifications Biological Activity/Notes Reference
Target Compound 4-Ethoxyphenyl Benzyl Optimal solubility Under investigation N/A
3-(4-Fluorophenyl)-7,8-dimethoxy analog 4-Fluorophenyl 4-Methylbenzyl High NTR1 affinity Neurotensin receptor agonist
8-Methyl-3-phenyl analog Phenyl 4-Methylbenzyl Low polarity Synthetic intermediate
ELND006 Trifluoromethylsulfonyl Cyclopropyl Gamma-secretase inhibition Amyloid-beta selectivity
8-Ethoxy-3-(4-methoxyphenyl) analog 4-Methoxyphenyl 3-Methylbenzyl Enhanced polarity Not reported

Biological Activity

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes recent findings on its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazoloquinoline backbone, which is known for its pharmacological versatility. The ethoxy and benzyl substituents are believed to enhance its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF77.01 ± 0.60
Similar DerivativeNCI-H4608.55 ± 0.35
Similar DerivativeHeLa14.31 ± 0.90

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's structure suggests potential interactions with the central nervous system. Research has shown that pyrazolo[4,3-c]quinoline derivatives can act as agonists at benzodiazepine receptors, which are crucial for various neurological functions. The benzyloxy substituent has been identified as a pharmacophoric descriptor that enhances binding affinity to these receptors .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Kinases : Some derivatives have shown significant inhibition of kinases involved in cancer progression.
  • GABA Receptor Modulation : The compound may modulate GABAergic transmission, contributing to its neuroprotective effects.
  • DNA Interaction : Studies indicate that similar compounds can bind to DNA, disrupting replication in cancer cells .

Case Studies

  • Study on MCF7 Cells : A detailed study demonstrated that this compound reduced MCF7 cell viability by inducing apoptosis through caspase activation pathways .
  • Neuroprotective Study : In vitro studies on neuronal cell lines showed that the compound could protect against oxidative stress-induced damage, suggesting a role in neurodegenerative disease treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic chemistry. Common methods include:

  • Condensation Reactions : Utilizing substituted phenols and pyrazoles.
  • Cyclization Techniques : Facilitating the formation of the pyrazoloquinoline structure through cyclization reactions under acidic or basic conditions.

Q & A

Q. What are the common synthetic routes for 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves cyclization of pyrazolin-5-one derivatives with aromatic amines. For example:

  • Cyclization of 4-arylidenepyrazolin-5-ones : Heating 4-(arylidene)-pyrazolin-5-ones with aromatic amines (e.g., 4-ethoxyaniline) under reflux conditions yields pyrazoloquinoline derivatives. Optimized conditions include ethanol as a solvent and catalytic acetic acid, achieving moderate yields (31–32% for analogous compounds) .
  • Ultrasound-assisted synthesis : Ultrasonic baths (5 minutes at RT) combined with malononitrile and proline catalysts improve reaction efficiency for pyrazoloquinoline derivatives .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYieldReference
Cyclization4-Arylidenepyrazolin-5-ones + aminesReflux in ethanol, AcOH31–32%
Ultrasound-assistedAromatic aldehydes + malononitrileUltrasonic bath, RTN/A*
*Yields for ultrasound method not explicitly reported but noted for improved efficiency.

Q. How is the compound characterized, and what analytical techniques are critical?

  • Elemental analysis : Used to confirm purity and molecular composition (e.g., C, H, N content matching theoretical values) .
  • TLC monitoring : Essential for tracking reaction progress and optimizing conditions (e.g., ethyl acetate/hexane systems) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl and ethoxyphenyl groups).
    • FT-IR : Identifies functional groups (e.g., C=N stretches in pyrazole rings).

Advanced Research Questions

Q. How can reaction mechanisms for pyrazoloquinoline formation be validated?

Mechanistic studies involve:

  • Intermediate isolation : Trapping cyclization intermediates (e.g., 4-arylidene-pyrazolin-5-ones) to confirm stepwise pathways .
  • Theoretical calculations : Density Functional Theory (DFT) at B3LYP/6-31G* level evaluates transition states and relative energies of conformers (e.g., Table 6 in ).

Q. What strategies address low yields in cyclization reactions?

  • Catalyst optimization : InCl₃ in green solvents enhances regioselectivity and yield for pyrazoloquinoline derivatives .
  • Microwave/ultrasound activation : Reduces reaction time and improves homogeneity compared to conventional heating .

Q. Table 2: Yield Optimization Strategies

StrategyImprovement ObservedReference
InCl₃ catalysisEnhanced regioselectivity
Ultrasound activationFaster reaction kinetics

Q. How can computational methods predict biological activity or reactivity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic substitution .
  • Docking simulations : Model interactions with biological targets (e.g., cholinesterase enzymes for antioxidant activity studies) .

Q. How are structural modifications (e.g., amino group introduction) used to enhance therapeutic potential?

  • Amino-functionalization : Introducing NH₂ groups at position 3 of pyrazolo[4,3-c]quinoline improves solubility and binding affinity to biological targets (e.g., antimicrobial or anticholinesterase activity) .
  • Fluorine substitution : Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) enhance metabolic stability and bioavailability .

Q. Table 3: Bioactivity of Modified Derivatives

ModificationBiological ActivityReference
3-Amino substitutionAnticholinesterase activity
3-TrifluoromethylImproved pharmacokinetics

Q. How can contradictory data from different synthetic methods be resolved?

  • Comparative kinetic studies : Analyze rate constants and activation energies for cyclization under varying conditions (e.g., thermal vs. ultrasound) .
  • Byproduct profiling : Use HPLC-MS to identify side products and adjust stoichiometry or catalysts accordingly .

Q. What are the challenges in scaling up pyrazoloquinoline synthesis?

  • Solvent selection : Ethanol/water mixtures improve scalability and reduce toxicity compared to DMF or DMSO .
  • Purification hurdles : Column chromatography may be impractical; recrystallization in ethyl acetate/hexane is preferred for bulk batches .

Q. Methodological Guidance

  • For synthesis : Prioritize ultrasound-assisted methods for time-sensitive projects .
  • For bioactivity screening : Use DFT-guided structural modifications to balance electronic and steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.